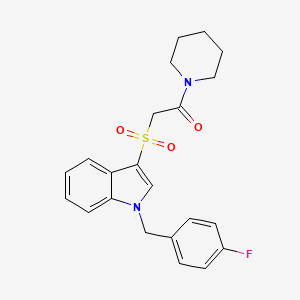

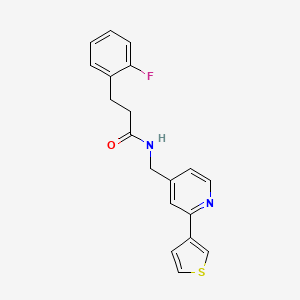

2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-1-(piperidin-1-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

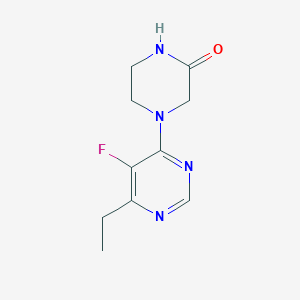

2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-1-(piperidin-1-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as FISP or FISP-12. The chemical structure of FISP-12 is unique and complex, which allows it to interact with different biological systems in a specific manner.

Aplicaciones Científicas De Investigación

Enantioselective Cycloaddition and Synthetic Routes

A study presented a concise route to sulfamate-fused 2,6-disubstituted piperidin-4-ones or 2,3-dihydropyridin-4(1H)-ones with high diastereo- and enantioselectivity. This process involved an asymmetric [4 + 2] cycloaddition reaction of N-sulfonylimines and enones or ynones, showcasing the utility of similar structures in synthesizing complex heterocyclic compounds (Liu et al., 2013).

Protection of Hydroxyl Groups

The development of the 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group for protecting hydroxyl groups was reported, emphasizing the chemical versatility of fluorophenylsulfonyl moieties. The Fsec group was efficiently cleaved under mild basic conditions and proved stable under acidic conditions, demonstrating its utility in synthetic chemistry (Spjut, Qian, & Elofsson, 2010).

Anticancer Activity and Compound Synthesis

Research on the synthesis of novel sulfones with biologically active moieties, including hydrazides and chromene derivatives, starting from related sulfonyl phenyl compounds, was conducted to explore potential anticancer activities. These studies involved characterizing the synthesized compounds and evaluating their in vitro anticancer activity against breast cancer cell lines, demonstrating the relevance of similar compounds in medicinal chemistry (Bashandy et al., 2011).

Electrochemical Synthesis

Electrochemical synthesis techniques were applied to the production of 2-indolyl-5-arylsulfonyl-p-benzoquinone derivatives, illustrating advanced methods for generating complex molecules involving sulfonyl and piperidinyl moieties. This research underscores the potential for electrochemical approaches in the synthesis of pharmacologically relevant compounds (Nematollahi, Momeni, & Khazalpour, 2014).

Novel Bioactive Heterocycles

The synthesis and characterization of novel bioactive heterocycles, including the structural exploration and Hirshfeld surface analysis, were conducted. These studies provide insights into the structural basis for the biological activity of new molecules and their potential applications in drug development, highlighting the role of similar compounds in generating new therapeutic agents (Prasad et al., 2018).

Propiedades

IUPAC Name |

2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonyl-1-piperidin-1-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23FN2O3S/c23-18-10-8-17(9-11-18)14-25-15-21(19-6-2-3-7-20(19)25)29(27,28)16-22(26)24-12-4-1-5-13-24/h2-3,6-11,15H,1,4-5,12-14,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOYRJMZDJGGALL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-1-(piperidin-1-yl)ethanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[2-[4-[methyl(phenyl)sulfamoyl]benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2902664.png)

![8-methyl-4-oxo-N-[2-(trifluoromethyl)phenyl]pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2902665.png)

![1-(2-Methylpropyl)-3-thiophen-2-ylsulfonylpyrrolo[3,2-b]quinoxalin-2-amine](/img/structure/B2902679.png)

![1-(4-chlorophenyl)-6-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/no-structure.png)

![8-(tert-butyl)-N-(2-methylquinolin-4-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2902686.png)